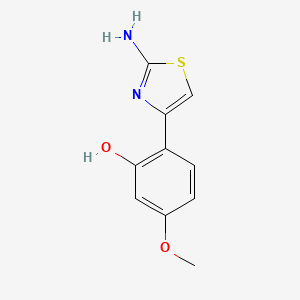

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-amino-1,3-thiazol-4-yl)phenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .

Synthesis Analysis

The synthesis of “2-aminothiazole” derivatives has been reported in various studies . For instance, one study indicated that 2-aminothiazoles containing 4,5-butylidene and benzylic amines were beneficial for improving the cytotoxicity of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of “4-(2-amino-1,3-thiazol-4-yl)phenol” includes a thiazole ring substituted at the positions 2 and 3 . The molecular weight is 192.238 .

Chemical Reactions Analysis

The chemical reactions involving “2-aminothiazole” derivatives have been studied . For example, one study synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of thiadiazole and thiazole derivatives are fundamental in understanding their potential applications. These compounds, including structures closely related to 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol, are synthesized through various chemical reactions and characterized using techniques like UV-visible, NMR, and mass spectrometry. For instance, Vinusha et al. (2015) explored the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands, showcasing their antimicrobial activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Antimicrobial and Antifungal Properties

Thiazole derivatives exhibit significant antimicrobial and antifungal properties, making them of interest for the development of new therapeutic agents. For example, a study on the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives by Ameen and Qasir (2017) highlighted their potential as antibacterial and antifungal agents (Ameen & Qasir, 2017).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies provide insights into the interaction mechanisms and inhibition performances of thiazole derivatives against various targets. For example, Mudavath et al. (2019) conducted molecular docking and QSAR studies on thiazole derivatives for DNA/BSA binding and anti-proliferative studies, showing promising results in cancer research (Mudavath, Ushaiah, Prasad, Sudeepa, Ravindar, Sunitha, & Sarala Devi, 2019).

Antioxidant and Photodynamic Therapy Applications

Thiazole derivatives are investigated for their antioxidant properties and potential applications in photodynamic therapy, a treatment modality for cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, demonstrating its potential as a Type II photosensitizer for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis

Thiazole and thiadiazole derivatives are utilized in catalysis, showing efficiency in various chemical reactions. Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-6-2-3-7(9(13)4-6)8-5-15-10(11)12-8/h2-5,13H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNSEWJAXMDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B2652089.png)

![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/no-structure.png)

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)

![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)

amine dihydrochloride](/img/structure/B2652101.png)

![7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2652102.png)

![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)